1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
Overview
Description
1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea is a complex organic compound with a unique structure that combines cyclopentyl, piperazinyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea typically involves multiple steps:
Formation of the Piperazinyl Intermediate: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form 4-(diphenylmethyl)piperazine.
Thiazole Formation: The next step involves the reaction of the piperazinyl intermediate with a thiazole derivative, such as 2-bromoacetylthiazole, under basic conditions to form the thiazolyl intermediate.
Urea Formation: Finally, the thiazolyl intermediate is reacted with cyclopentyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl and thiazolyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-3-(3,4-dichlorophenyl)urea: This compound has a similar urea structure but with different substituents, leading to different biological activities.
2-{1-[2-(4-benzhydrylpiperazino)-2-oxoethyl]cyclopentyl}acetic acid: This compound shares the piperazinyl and cyclopentyl groups but has a different overall structure and applications.
Uniqueness
1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea is unique due to its combination of cyclopentyl, piperazinyl, and thiazolyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-cyclopentylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2S/c34-25(19-24-20-36-28(30-24)31-27(35)29-23-13-7-8-14-23)32-15-17-33(18-16-32)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-6,9-12,20,23,26H,7-8,13-19H2,(H2,29,30,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASKCOFJXAINRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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